molecular formula C20H21FN2O2 B8213233 tert-Butyl (2-(4'-cyano-3'-fluoro-[1,1'-biphenyl]-3-yl)ethyl)carbamate

tert-Butyl (2-(4'-cyano-3'-fluoro-[1,1'-biphenyl]-3-yl)ethyl)carbamate

Cat. No.: B8213233
M. Wt: 340.4 g/mol
InChI Key: TXBWVEFSFGYZIB-UHFFFAOYSA-N
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Description

tert-Butyl (2-(4’-cyano-3’-fluoro-[1,1’-biphenyl]-3-yl)ethyl)carbamate is a complex organic compound that features a tert-butyl group, a cyano group, and a fluoro-substituted biphenyl moiety

Preparation Methods

The synthesis of tert-Butyl (2-(4’-cyano-3’-fluoro-[1,1’-biphenyl]-3-yl)ethyl)carbamate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the biphenyl core: This can be achieved through a Suzuki coupling reaction between a boronic acid derivative and a halogenated biphenyl compound.

    Introduction of the cyano group: The cyano group can be introduced via a cyanation reaction, often using a metal catalyst such as palladium.

    Carbamate formation: The final step involves the reaction of the intermediate with tert-butyl chloroformate to form the carbamate group.

Industrial production methods may involve optimization of these steps to improve yield and scalability, often using continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

tert-Butyl (2-(4’-cyano-3’-fluoro-[1,1’-biphenyl]-3-yl)ethyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano or fluoro groups can be replaced by other nucleophiles.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

Common reagents and conditions used in these reactions include palladium catalysts for cyanation, electrophilic fluorinating agents for fluorination, and strong acids or bases for hydrolysis. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

tert-Butyl (2-(4’-cyano-3’-fluoro-[1,1’-biphenyl]-3-yl)ethyl)carbamate has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: Its unique structural features make it a candidate for the development of advanced materials, such as organic semiconductors and liquid crystals.

    Organic Synthesis:

    Biological Studies: It can be used in studies investigating the effects of cyano and fluoro substituents on biological activity and molecular interactions.

Mechanism of Action

The mechanism of action of tert-Butyl (2-(4’-cyano-3’-fluoro-[1,1’-biphenyl]-3-yl)ethyl)carbamate depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The cyano and fluoro groups can enhance binding affinity and selectivity, while the carbamate group can influence the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

tert-Butyl (2-(4’-cyano-3’-fluoro-[1,1’-biphenyl]-3-yl)ethyl)carbamate can be compared with other similar compounds, such as:

    tert-Butyl (2-(4’-cyano-[1,1’-biphenyl]-3-yl)ethyl)carbamate: Lacks the fluoro group, which may result in different binding affinities and reactivity.

    tert-Butyl (2-(4’-fluoro-[1,1’-biphenyl]-3-yl)ethyl)carbamate: Lacks the cyano group, affecting its electronic properties and reactivity.

    tert-Butyl (2-(4’-cyano-3’-methyl-[1,1’-biphenyl]-3-yl)ethyl)carbamate: Contains a methyl group instead of a fluoro group, influencing its steric and electronic characteristics.

The uniqueness of tert-Butyl (2-(4’-cyano-3’-fluoro-[1,1’-biphenyl]-3-yl)ethyl)carbamate lies in the combination of cyano and fluoro substituents, which can enhance its reactivity and binding properties in various applications.

Properties

IUPAC Name

tert-butyl N-[2-[3-(4-cyano-3-fluorophenyl)phenyl]ethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN2O2/c1-20(2,3)25-19(24)23-10-9-14-5-4-6-15(11-14)16-7-8-17(13-22)18(21)12-16/h4-8,11-12H,9-10H2,1-3H3,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXBWVEFSFGYZIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCC1=CC(=CC=C1)C2=CC(=C(C=C2)C#N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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